Acremine I

描述

属性

IUPAC Name |

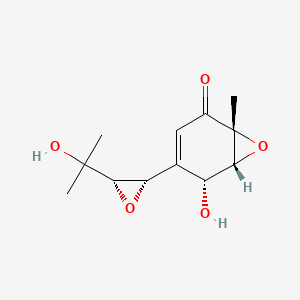

(1R,5R,6R)-5-hydroxy-4-[(2S,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-11(2,15)10-8(16-10)5-4-6(13)12(3)9(17-12)7(5)14/h4,7-10,14-15H,1-3H3/t7-,8+,9-,10+,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGZTEBDFKLHPZ-ULHKAFAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(O1)C(C(=CC2=O)C3C(O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@H](O1)[C@@H](C(=CC2=O)[C@H]3[C@H](O3)C(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Acremine I - Mechanism of Action

Notice to the Reader: Comprehensive searches for a compound named "Acremine I" have not yielded any specific scientific data, experimental protocols, or quantitative results. The information necessary to construct an in-depth technical guide on its mechanism of action is not available in the public domain. It is possible that "this compound" is a novel or proprietary compound with limited published research, or the name may be a misspelling of a different chemical entity.

The following sections on related alkaloid compounds are provided for informational purposes and may be relevant if "this compound" is related to these classes of molecules.

Potential Alternative: Acridine Derivatives

Acridine derivatives are a class of compounds that have been extensively studied for a variety of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3][4][5]

General Mechanism of Action of Acridine Derivatives

The most widely accepted mechanism of action for many acridine derivatives is their ability to interact with DNA.[3] This interaction can occur through several modes:

-

Intercalation: The planar aromatic ring system of the acridine molecule can insert itself between the base pairs of the DNA double helix. This intercalation distorts the structure of the DNA, which can interfere with replication and transcription processes.

-

Topoisomerase Inhibition: Several acridine derivatives are known to inhibit topoisomerase enzymes.[2][5] These enzymes are crucial for managing the topological state of DNA during cellular processes. By inhibiting topoisomerases, these compounds can lead to DNA damage and ultimately cell death. For instance, some derivatives have been shown to inhibit DNA topoisomerase II, which is vital for DNA replication in cancer cells and the malaria parasite, Plasmodium falciparum.[2][3]

-

G-quadruplex Stabilization: Some acridine derivatives can bind to and stabilize G-quadruplex structures in DNA.[1] These structures are found in telomeres and gene promoter regions, and their stabilization can inhibit telomerase activity and alter gene expression, contributing to anticancer effects.[1]

Signaling Pathways Implicated with Acridine Derivatives

The downstream effects of the interaction of acridine derivatives with cellular machinery can impact various signaling pathways. While specific pathways are dependent on the exact derivative and cell type, some general observations have been made. For example, by inducing DNA damage, acridine derivatives can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocols for Studying Acridine Derivatives

The biological activity and mechanism of action of acridine derivatives are typically investigated using a range of experimental techniques.

DNA Interaction Assays:

-

UV-Visible and Fluorescence Spectroscopy: These methods are used to study the binding of acridine derivatives to DNA. Changes in the absorption or emission spectra of the compound upon addition of DNA can provide information about the binding mode and affinity.

-

DNA Topoisomerase II Cleavage Assay: This assay is used to determine if a compound can inhibit the activity of topoisomerase II.[2] It typically involves incubating the enzyme and plasmid DNA with the test compound and then analyzing the DNA fragments by gel electrophoresis.

Cell-Based Assays:

-

Antiproliferative Assays: These assays, such as the MTT or SRB assay, are used to measure the cytotoxic effects of the compounds on cancer cell lines.[2]

-

Flow Cytometry: This technique can be used to analyze the cell cycle distribution and to detect apoptosis in cells treated with the acridine derivative.

-

Rhodamine 123 Accumulation Assay: This assay is used to investigate if the compounds can inhibit the function of P-glycoprotein, a protein often involved in multidrug resistance in cancer.[2]

Potential Alternative: Crinine-Type Alkaloids

Crinine-type alkaloids are another class of biologically active compounds, often isolated from plants of the Amaryllidaceae family.[6][7][8] While structurally distinct from acridines, they also exhibit a range of pharmacological activities.

General Biological Activity of Crinine-Type Alkaloids

Many crinine-type alkaloids have shown promising biological activities, including anticancer, antiviral, and acetylcholinesterase inhibitory effects.[6] The specific mechanisms of action are diverse and depend on the individual alkaloid's structure.

Due to the lack of specific data for "this compound," it is not possible to provide quantitative data tables or generate specific diagrams for its mechanism of action. Researchers interested in this compound are encouraged to verify its name and structure and to consult proprietary or internal databases if it is a compound under active development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure-activity relationship and biological activity of acridine derivatives as potent MDR-reversing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Acridine-Based Antimalarials-From the Very First Synthetic Antimalarial to Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of acridine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Acremine I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I belongs to a family of meroterpenoid compounds, the acremines, which are secondary metabolites produced by fungi of the genus Acremonium. These compounds have garnered interest due to their potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound and its analogs, with a focus on the core experimental methodologies. Due to the limited public availability of the original primary literature detailing the initial isolation of this compound, this guide presents a generalized protocol based on the isolation of closely related acremines, such as Acremine A, and general methods for the purification of secondary metabolites from Acremonium species. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

The genus Acremonium (formerly known as Cephalosporium) is a diverse group of fungi known to produce a wide array of bioactive secondary metabolites.[1][2] Among these are the acremines, a class of meroterpenoids characterized by a substituted cyclohexene or aromatic core linked to a prenyl-derived side chain. The initial discovery of the acremine family, including Acremine A, was reported from an endophytic strain of Acremonium sp. isolated from grapevine leaves infected with Plasmopara viticola.

This guide will focus on the foundational techniques and data related to the discovery and isolation of these compounds, providing researchers with a detailed understanding of the processes involved.

Data Presentation

The following tables summarize the key quantitative data for Acremine A, a closely related and well-characterized member of the acremine family. This data is compiled from publicly available chemical databases.

Table 1: Physicochemical Properties of Acremine A

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O₄ | PubChem[3] |

| Molecular Weight | 226.27 g/mol | PubChem[3] |

| XLogP3-AA | -0.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

| Exact Mass | 226.12050905 | PubChem[3] |

| Monoisotopic Mass | 226.12050905 | PubChem[3] |

| Topological Polar Surface Area | 77.8 Ų | PubChem[3] |

| Heavy Atom Count | 16 | PubChem[3] |

| Complexity | 354 | PubChem[3] |

Table 2: Spectroscopic Data for Acremine A (Predicted)

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR | Data not available in public sources |

| ¹³C NMR | Data not available in public sources |

| Mass Spectrometry (MS) | Data not available in public sources |

| Infrared (IR) | Data not available in public sources |

Note: While the molecular formula and weight are confirmed, detailed experimental spectroscopic data from the primary isolation literature is not publicly available. The structure of Acremine A was originally elucidated using a combination of 1D and 2D NMR experiments and X-ray analysis.

Experimental Protocols

The following protocols are generalized from methods used for the isolation of secondary metabolites from Acremonium species and related fungi.

Fungal Cultivation and Extraction

-

Inoculation and Incubation: An axenic culture of the Acremonium sp. is inoculated onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth, Malt Extract Agar/Broth). The culture is incubated under controlled conditions (e.g., 25°C, stationary or shaking) for a period sufficient for secondary metabolite production (typically 2-4 weeks).

-

Extraction:

-

Solid Media: The agar medium is macerated and extracted with an organic solvent such as ethyl acetate or methanol. This process is typically repeated multiple times to ensure complete extraction.

-

Liquid Media: The culture broth is separated from the mycelial mat by filtration. The filtrate is then extracted with an immiscible organic solvent (e.g., ethyl acetate). The mycelial mat can also be extracted separately.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is subjected to a series of chromatographic steps to isolate the target acremine.

-

Initial Fractionation (e.g., Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing compounds with the desired characteristics (e.g., UV absorbance, specific staining).

-

-

Intermediate Purification (e.g., Sephadex LH-20 Chromatography):

-

Fractions enriched with the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent. This step separates compounds based on their molecular size and helps to remove polymeric material.

-

-

Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

-

The final purification is achieved using preparative or semi-preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

The elution is monitored by a UV detector, and the peak corresponding to the pure acremine is collected.

-

The solvent is removed from the collected fraction to yield the purified compound.

-

Structure Elucidation

The chemical structure of the isolated acremine is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.

-

2D NMR: Correlation spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Mandatory Visualization

Diagram 1: Generalized Workflow for the Isolation of Acremines

Caption: Generalized workflow for the isolation and purification of acremines.

Diagram 2: Logic of Structure Elucidation

References

- 1. Isolation of an Acremonium sp. from a screening of 52 seawater fungal isolates and preliminary characterization of its growth conditions and nematicidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and identification of two new compounds from marine-derived fungus Acremonium fusidioides RZ01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acremine A | C12H18O4 | CID 11447472 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Synthesis of a Fungal Bioactive: A Technical Guide to the Proposed Acremine I Biosynthetic Pathway in Acremonium byssoides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acremine I, a meroterpenoid produced by the fungus Acremonium byssoides, belongs to a family of structurally diverse secondary metabolites with potential biological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthesis of other fungal meroterpenoids. This technical guide presents a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the hypothetical enzymatic steps, precursor molecules, and the classes of enzymes likely involved. Furthermore, this document outlines a generic experimental workflow for the elucidation of such a pathway, providing researchers with a foundational framework for future investigations. Due to the nascent stage of research into this compound biosynthesis, this guide incorporates illustrative quantitative data and detailed, albeit generic, experimental protocols to serve as a practical resource for stimulating and guiding further scientific inquiry in this area.

Introduction

Fungi of the genus Acremonium are prolific producers of a wide array of secondary metabolites, exhibiting diverse chemical structures and biological functions.[1] Among these are the acremines, a family of meroterpenoids isolated from Acremonium byssoides.[2] Meroterpenoids are hybrid natural products synthesized from both polyketide and terpenoid precursors, resulting in complex and often biologically active molecules.[3][4][5] The intricate architecture of this compound suggests a fascinating biosynthetic route, the understanding of which is paramount for potential bioengineering efforts and the development of novel therapeutic agents.

This guide synthesizes the current understanding of fungal meroterpenoid biosynthesis to propose a pathway for this compound. It is intended to be a resource for researchers in natural product chemistry, mycology, and drug discovery, providing a structured hypothesis and a methodological roadmap for the experimental validation of the this compound biosynthetic gene cluster and its associated enzymes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, commencing with the formation of a polyketide moiety and a terpenoid precursor, followed by their condensation, cyclization, and subsequent tailoring reactions.

Precursor Synthesis

The initial stages of the proposed pathway involve the synthesis of two key precursors: a polyketide chain and a geranyl pyrophosphate (GPP) molecule.

-

Polyketide Synthesis: A Type I Polyketide Synthase (PKS) is predicted to catalyze the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. The specific length and initial folding of this chain are determined by the domain architecture of the PKS enzyme.

-

Terpenoid Precursor Synthesis: Concurrently, the mevalonate pathway is expected to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then condensed by a prenyltransferase (geranyl pyrophosphate synthase) to form the ten-carbon monoterpene precursor, geranyl pyrophosphate (GPP).

Key Enzymatic Steps

Following the synthesis of the precursors, a series of enzymatic reactions are proposed to construct the core scaffold of this compound and introduce its characteristic chemical features.

-

Prenylation: A prenyltransferase is hypothesized to catalyze the attachment of the GPP molecule to the polyketide chain, forming a prenylated polyketide intermediate.

-

Cyclization: A terpene cyclase is then proposed to catalyze an intramolecular cyclization of the geranyl moiety, forming the characteristic cyclic core of the acremine family.

-

Tailoring Reactions: A suite of tailoring enzymes, such as P450 monooxygenases, dehydrogenases, and reductases, are predicted to modify the cyclized intermediate through oxidations, reductions, and rearrangements to yield the final structure of this compound.

Quantitative Data Summary (Illustrative)

As the this compound biosynthetic pathway has not been experimentally characterized, the following tables present hypothetical quantitative data to illustrate the types of information that would be gathered during pathway elucidation. This data is for demonstrative purposes only and does not represent actual experimental results.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) |

| Polyketide Synthase (PKS) | Malonyl-CoA | 50 | 1.5 |

| Geranyl Pyrophosphate Synthase | IPP | 25 | 5.0 |

| Prenyltransferase | Polyketide Precursor | 15 | 2.2 |

| GPP | 10 | ||

| Terpene Cyclase | Prenylated Intermediate | 20 | 3.1 |

Table 2: Illustrative Production Titers of this compound in Acremonium byssoides under Different Fermentation Conditions

| Culture Medium | Temperature (°C) | Shaking Speed (rpm) | This compound Titer (mg/L) |

| Potato Dextrose Broth (PDB) | 25 | 180 | 12.5 |

| Yeast Extract Peptone Dextrose (YEPD) | 25 | 180 | 8.2 |

| PDB with Precursor Feeding | 25 | 180 | 25.7 |

| YEPD with Precursor Feeding | 25 | 180 | 15.1 |

| PDB | 28 | 200 | 10.1 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a multi-faceted experimental approach. The following sections detail generic protocols for key stages of this process.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are likely clustered together in the Acremonium byssoides genome.

Protocol 4.1.1: Genome Mining for the this compound BGC

-

Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Acremonium byssoides using a suitable fungal DNA extraction kit.

-

Genome Sequencing: The extracted genomic DNA will be subjected to long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing to generate a high-quality genome assembly.

-

Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters.

-

Candidate Cluster Identification: Clusters containing genes encoding a Type I PKS and a terpene cyclase will be prioritized as potential candidates for this compound biosynthesis.

Functional Characterization of Biosynthetic Genes

The function of candidate genes within the identified BGC can be confirmed through heterologous expression and in vitro enzymatic assays.

Protocol 4.2.1: Heterologous Expression of Biosynthetic Genes

-

Gene Cloning: Candidate genes (PKS, terpene cyclase, etc.) will be amplified from A. byssoides genomic DNA and cloned into suitable expression vectors for a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.[6][7][8]

-

Host Transformation: The expression constructs will be transformed into the chosen heterologous host.

-

Fermentation and Extraction: The transformed host will be cultured under conditions conducive to gene expression and secondary metabolite production. The culture broth and mycelium will be extracted with an organic solvent (e.g., ethyl acetate).[9][10]

-

Metabolite Analysis: The extracts will be analyzed by HPLC and LC-MS/MS to detect the production of this compound or its biosynthetic intermediates.

Protocol 4.2.2: In Vitro Enzymatic Assays

-

Protein Expression and Purification: Individual biosynthetic enzymes will be heterologously expressed (e.g., in E. coli) with an affinity tag (e.g., His-tag) and purified using affinity chromatography.

-

Enzyme Assays: The activity of each purified enzyme will be assayed in vitro with its predicted substrate. For example, the terpene cyclase would be incubated with the prenylated polyketide intermediate, and the reaction products would be analyzed by LC-MS/MS to confirm the formation of the cyclized core.[11][12]

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound in Acremonium byssoides provides a robust framework for initiating detailed experimental investigations. The elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the bio-catalytic synthesis of novel acremine analogs with potentially enhanced therapeutic properties. Future research should focus on the sequencing of the A. byssoides genome, the identification and functional characterization of the this compound biosynthetic gene cluster, and the in-depth biochemical characterization of the involved enzymes. These efforts will be instrumental in harnessing the biosynthetic potential of this intriguing fungal natural product.

References

- 1. Revision of the Structure of Acremine P from a Marine-Derived Strain of Acremonium persicinum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying Fungal Secondary Metabolites and Their Role in Plant Pathogenesis | Springer Nature Experiments [experiments.springernature.com]

- 3. BJOC - Recent developments in the engineered biosynthesis of fungal meroterpenoids [beilstein-journals.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Biosynthesis of fungal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering fungal nonreducing polyketide synthase by heterologous expression and domain swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Literature Review of the Acremine Family of Meroterpenoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acremines are a family of meroterpenoid natural products isolated from fungi, primarily of the genus Acremonium. These compounds are characterized by a unique chemical architecture, which has attracted interest from synthetic chemists and pharmacologists alike. This review provides a comprehensive overview of the available scientific literature on the acremine family, with a focus on their biological activities, mechanisms of action, and the experimental protocols used to evaluate them. While data on some members of the acremine family is limited, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Quantitative Biological Activity Data

The biological activities of the acremine family of compounds are not yet extensively characterized, and quantitative data is sparse in the publicly available literature. The primary activities reported include cytotoxicity against various cancer cell lines, enzyme inhibition, and antimicrobial effects. This section summarizes the available quantitative data to provide a comparative overview.

| Compound | Biological Activity | Assay System | IC50 / MIC | Reference |

| Acremine S | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | Data not available | [1] |

| Acremine T | Butyrylcholinesterase (BChE) Inhibition | Ellman's Method | Data not available | [1] |

| Lumichrome * | Acetylcholinesterase (AChE) Inhibition | Ellman's Method | 12.24 µM | [1] |

*Note: Lumichrome was co-isolated with Acremine S and T from the fungus Acremonium persicinum and its activity is reported here for context. Specific IC50 values for Acremine S and T were not provided in the cited literature. Further screening of the acremine family against a broader panel of cancer cell lines, bacterial and fungal strains, and enzymes is warranted to fully elucidate their therapeutic potential.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. This section provides methodologies for key assays relevant to the reported biological activities of the acremine family.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[1][2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., acremine derivatives) in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme critical for nerve function. The most common method is the colorimetric assay developed by Ellman.[5][6][7]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

-

AChE solution: Prepare a solution of acetylcholinesterase from electric eel in the assay buffer.

-

DTNB solution: Prepare a 10 mM solution of DTNB in the assay buffer.

-

Substrate solution: Prepare a 14 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

-

Inhibitor solutions: Prepare serial dilutions of the test compounds (e.g., acremine derivatives) in the assay buffer.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add 140 µL of assay buffer, 10 µL of the test compound solution, and 10 µL of the AChE solution.

-

Incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which acremine compounds exert their biological effects have not yet been elucidated. However, based on the reported cytotoxic and potential anti-inflammatory activities of meroterpenoids, it is plausible that they may interact with key cellular signaling pathways involved in apoptosis and inflammation. The following diagrams illustrate representative pathways that are often modulated by bioactive natural products and may be relevant to the future study of acremines.

Apoptosis Signaling Pathway

Cytotoxic compounds often induce programmed cell death, or apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.

Figure 1: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.

Figure 2: The canonical NF-κB signaling pathway leading to the expression of inflammatory genes.

Conclusion

The acremine family of meroterpenoids represents a class of natural products with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. However, the current body of scientific literature on these compounds is still in its early stages. This review has synthesized the available information on their biological activities and provided detailed protocols for key experimental assays to facilitate further research. The elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, remains a critical area for future investigation. As more research is conducted, a clearer picture of the structure-activity relationships and therapeutic potential of the acremine family will emerge, paving the way for the development of new and effective therapeutic agents.

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

Unveiling the Antifungal Potential of Acremine I: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Acremine I" did not yield specific results for a compound with this name. It is possible that this is a novel, recently discovered, or proprietary compound with limited public information. The following technical guide has been constructed based on general principles of antifungal drug discovery and characterization, using a hypothetical compound, designated "Fungicidin X," to illustrate the data presentation, experimental protocols, and visualizations requested. The data and pathways presented are representative examples and should not be considered as factual data for any existing compound.

Introduction

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. The development of novel antifungal agents with broad-spectrum activity and unique mechanisms of action is a critical area of research. This document provides a technical overview of the antifungal activity spectrum of a hypothetical novel antifungal agent, Fungicidin X, and outlines the key methodologies used in its characterization.

Antifungal Activity Spectrum of Fungicidin X

The in vitro antifungal activity of Fungicidin X was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that prevents visible growth of a microorganism, was determined.[1][2][3][4][5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Fungicidin X against Various Fungal Pathogens

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.5 |

| Candida glabrata | ATCC 90030 | 1 |

| Candida krusei | ATCC 6258 | 2 |

| Cryptococcus neoformans | ATCC 208821 | 0.25 |

| Aspergillus fumigatus | ATCC 204305 | 1 |

| Aspergillus flavus | ATCC 200026 | 2 |

| Fusarium solani | ATCC 36031 | 8 |

| Rhizopus oryzae | ATCC 10404 | 16 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Fungicidin X (stock solution in DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal inocula

-

Spectrophotometer

Procedure:

-

Preparation of Fungal Inoculum: Fungal isolates were cultured on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL.

-

Serial Dilution of Fungicidin X: Fungicidin X was serially diluted in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound was inoculated with the fungal suspension. A growth control (no compound) and a sterility control (no inoculum) were included.

-

Incubation: The plates were incubated at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC was determined as the lowest concentration of Fungicidin X that caused a significant inhibition of visible growth compared to the growth control.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for a novel compound like Fungicidin X would require extensive investigation, a plausible hypothesis is the inhibition of a critical fungal-specific pathway, such as cell wall biosynthesis. The following diagram illustrates a conceptual signaling pathway for the inhibition of β-(1,3)-glucan synthase, a key enzyme in the fungal cell wall synthesis.

Caption: Proposed mechanism of action of Fungicidin X.

Experimental Workflow for Antifungal Drug Discovery

The discovery and development of a new antifungal agent follows a structured workflow, from initial screening to preclinical evaluation.

References

The Inhibitory Action of Acremine I on Plasmopara viticola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmopara viticola, an oomycete pathogen, is the causal agent of grapevine downy mildew, a disease that poses a significant threat to viticulture worldwide. The control of this pathogen predominantly relies on the application of fungicides, which raises environmental concerns and fosters the development of resistant strains. Consequently, there is a pressing need for novel, effective, and environmentally benign control agents. Acremine I, a secondary metabolite produced by endophytic fungi of the genus Acremonium, has emerged as a compound of interest due to the recognized anti-oomycete activity of its chemical family. This technical guide provides an in-depth overview of the current understanding of how this compound and its related compounds inhibit Plasmopara viticola, based on available scientific literature.

Endophytic Acremonium species, such as Acremonium persicinum (previously misidentified as Acremonium byssoides), have been isolated from grapevine tissues and found to produce a series of secondary metabolites known as acremines.[1][2] Initial studies have demonstrated that culture filtrates and crude extracts containing these compounds effectively inhibit the germination of P. viticola sporangia, a critical step in the pathogen's life cycle.[3] Specifically, the acremine family of compounds, including Acremines A-D, have been identified as active inhibitors of sporangial germination.[4][5] While direct quantitative data for this compound is not available in the reviewed literature, the activity of its analogues strongly suggests its potential as a control agent against grapevine downy mildew.

Core Mechanism of Action: Inhibition of Sporangial Germination

The primary mechanism by which the acremine family of compounds, and by extension this compound, is understood to inhibit Plasmopara viticola is through the disruption of sporangial germination.[4][5] Sporangia are asexual spores that are crucial for the rapid, polycyclic spread of downy mildew during the growing season. Upon release, these sporangia germinate in the presence of free water, releasing motile zoospores that infect the grapevine through stomata.[6] By inhibiting the germination of sporangia, acremines effectively halt the infection process at a very early and critical stage. The precise biochemical target of this compound within the sporangium has not yet been elucidated and remains a key area for future research.

Signaling Pathways and Cellular Events

Currently, there is no specific information available in the scientific literature regarding the signaling pathways within Plasmopara viticola that are inhibited by this compound. The observed effect is the macroscopic inhibition of germination, which could result from interference with a number of potential cellular processes, including:

-

Energy Metabolism: Disruption of mitochondrial respiration or other ATP-generating pathways necessary for the energy-intensive process of germination.

-

Cell Wall Synthesis/Degradation: Interference with the enzymatic processes required for the remodeling of the sporangial wall during germination.

-

Signal Transduction: Blockade of internal signaling cascades that are triggered by environmental cues (e.g., water, temperature) to initiate germination.

-

Cytoskeletal Dynamics: Disruption of the microtubule or actin filament networks that are essential for cytoplasmic reorganization and germ tube emergence.

Further molecular studies are required to pinpoint the specific target and signaling cascade affected by this compound.

Quantitative Data on Inhibitory Activity

As of the latest literature review, specific quantitative data on the inhibitory activity of purified this compound against Plasmopara viticola (e.g., IC50 values) has not been published. However, studies on culture filtrates and crude extracts containing a mixture of acremines have demonstrated significant biological activity. The foundational study by Assante et al. (2005) reported that Acremines A, B, C, and D inhibited the germination of P. viticola sporangia.[4][5]

| Compound(s) | Bioassay | Target Organism | Observed Effect | Reference |

| Acremines A, B, C, D | Sporangial Germination Assay | Plasmopara viticola | Inhibition of germination | [4][5] |

| Culture Filtrates of A. persicinum | Sporangial Germination Assay | Plasmopara viticola | Inhibition of germination | |

| Crude Extract of A. byssoides | Sporangial Germination Assay | Plasmopara viticola | Complete inhibition of sporangia | [3] |

Note: The table summarizes the qualitative findings. Specific concentrations and percentage of inhibition for individual acremines are not detailed in the currently accessible literature.

Experimental Protocols

Detailed experimental protocols from the original study on acremines by Assante et al. (2005) are not fully available. However, based on standard methodologies for in vitro assays with Plasmopara viticola, a representative protocol for a sporangial germination inhibition assay is provided below.

Protocol: In Vitro Sporangial Germination Inhibition Assay

1. Inoculum Preparation:

-

Collect fresh sporangia of P. viticola from infected grapevine leaves showing active sporulation ("oil spots").

-

Gently brush the sporulating lesions into sterile distilled water to create a sporangial suspension.

-

Adjust the concentration of the suspension to a standard density (e.g., 1 x 10^5 sporangia/mL) using a hemocytometer.

2. Treatment Preparation:

-

Dissolve this compound (or the test compound) in a suitable solvent (e.g., DMSO, methanol) to create a stock solution.

-

Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final test concentrations. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that is toxic to the sporangia (typically <1%).

3. Bioassay:

-

In the wells of a multi-well microplate or on microscope slides with concavities, mix a defined volume of the sporangial suspension with an equal volume of the test compound dilution.

-

Include a positive control (e.g., a known fungicide) and a negative control (sterile distilled water with the same concentration of solvent as the treatments).

-

Incubate the plates/slides in a dark, humid chamber at an optimal temperature for germination (e.g., 20-25°C) for a period of 2 to 6 hours.

4. Evaluation:

-

After the incubation period, add a drop of a fixative (e.g., lactophenol cotton blue) to each well/slide to stop germination.

-

Observe a minimum of 100 sporangia per replicate under a light microscope.

-

A sporangium is considered germinated if a germ tube is visible.

-

Calculate the percentage of germination for each treatment and control.

-

The Percentage of Germination Inhibition (PGI) can be calculated using the following formula:

-

PGI (%) = [ (Germination in Control - Germination in Treatment) / Germination in Control ] x 100

-

5. Data Analysis:

-

Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

-

If a dose-response is observed, calculate the IC50 value (the concentration of the compound that inhibits 50% of sporangial germination) using probit analysis or a similar statistical method.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed inhibitory pathway of this compound on P. viticola sporangial germination.

Experimental Workflow

Caption: General experimental workflow for assessing this compound's inhibitory activity.

Conclusion and Future Directions

Future research should prioritize the following:

-

Isolation and Purification of this compound: Obtaining a pure standard of this compound is essential for conducting definitive bioassays.

-

Quantitative Bioassays: Determining the IC50 value of this compound against P. viticola sporangial germination and zoospore motility.

-

Mechanism of Action Studies: Utilizing molecular and biochemical approaches to identify the specific cellular target(s) and signaling pathways in P. viticola that are disrupted by this compound.

-

In Vivo Efficacy: Evaluating the protective and curative effects of this compound on grapevine plants under greenhouse and field conditions.

-

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound to optimize its antifungal potency and understand the key structural features required for its activity.

Addressing these research questions will be crucial for developing this compound as a potential biocontrol agent for the sustainable management of grapevine downy mildew.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The Study of the Germination Dynamics of Plasmopara viticola Oospores Highlights the Presence of Phenotypic Synchrony With the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Secondary Metabolites of Acremonium byssoides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremonium byssoides, a filamentous fungus belonging to the family Hypocreaceae, has emerged as a noteworthy producer of a unique class of secondary metabolites. These compounds, primarily the acremines, have demonstrated significant biological activities, positioning them as promising candidates for further investigation in agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the secondary metabolites isolated from Acremonium byssoides, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study.

Core Secondary Metabolites: The Acremines

The principal secondary metabolites identified from Acremonium byssoides, specifically strain A20 (also referenced as Acremonium persicinum), are a series of prenylated polyketides known as acremines.[1][2] To date, several acremines have been isolated and structurally elucidated, including acremines A-G and H-N.[1][3][4] These compounds share a characteristic chemical scaffold, which is biosynthetically derived from a monoterpene unit and a polyketide moiety.[1]

Biological Activity

The primary biological activity reported for the acremines is their ability to inhibit the germination of sporangia of Plasmopara viticola, the oomycete responsible for grapevine downy mildew.[1][2][3] This anti-oomycete activity underscores their potential for development as agricultural fungicides.

In addition to their anti-phytopathogenic properties, some acremines have been evaluated for their cytotoxic effects. Notably, acremine G has exhibited modest cytotoxic activity against the H460 human non-small cell lung cancer cell line.

Quantitative Data Summary

A comprehensive summary of the quantitative data available for the biological activities of acremines is presented below. It is important to note that detailed yield and IC50 values are not consistently reported across all published studies.

| Compound | Biological Activity | Concentration/Dosage | Result |

| Acremines A-D | Inhibition of Plasmopara viticola sporangia germination | Not specified | Inhibited germination[3] |

| Acremine G | Inhibition of Plasmopara viticola sporangia germination | Not specified | Mildly inhibited growth[2] |

| Acremine G | Cytotoxicity against H460 cancer cell line | Not specified | Modest activity |

| Acremines H-N | Inhibition of Plasmopara viticola sporangia germination | Not specified | Inhibited the germination of sporangia[4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections outline the methodologies for the cultivation of Acremonium byssoides and the isolation and characterization of its secondary metabolites, based on available literature.

Fungal Cultivation and Extraction

The following workflow outlines the general procedure for cultivating Acremonium byssoides and extracting its secondary metabolites.

Caption: General workflow for the cultivation of A. byssoides and extraction of secondary metabolites.

Detailed Methodology:

-

Fungal Strain: Acremonium byssoides strain A20 is the primary producer of the known acremines.[1][4]

-

Culture Medium: The fungus is typically cultured on a solid medium of malt-peptone-glucose (MPG) agar.[4]

-

Incubation: The cultures are incubated for a period of three weeks to allow for sufficient growth and production of secondary metabolites.[4]

-

Extraction: The agar cultures are extracted with an organic solvent, typically ethyl acetate (EtOAc), to isolate the crude mixture of secondary metabolites.[4]

-

Concentration: The resulting organic extract is then concentrated under reduced pressure to yield the crude extract for further purification.

Isolation and Purification of Acremines

The crude extract obtained from the fungal culture is a complex mixture that requires further separation and purification to isolate individual acremine compounds.

Caption: Workflow for the isolation and purification of acremines from the crude extract.

Detailed Methodology:

-

Chromatographic Techniques: The crude extract is subjected to successive chromatographic techniques to separate the individual compounds. While the specific details of the chromatographic conditions are not fully available in the reviewed literature, this process typically involves a combination of column chromatography (e.g., silica gel, Sephadex) and high-performance liquid chromatography (HPLC).[4]

-

Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D NMR experiments) and Mass Spectrometry (MS).[4] For crystalline compounds, X-ray crystallography provides definitive structural and stereochemical information.[2]

Biosynthesis of Acremines

The biosynthesis of acremines is proposed to involve a mixed pathway combining elements of polyketide and terpenoid biosynthesis. While a detailed, genetically and enzymatically characterized pathway has not been fully elucidated for Acremonium byssoides, a putative biosynthetic pathway for acremine G has been proposed.[2]

References

Unveiling the Antifungal Potential of Acremonium-Derived Metabolites Against Plant Pathogens: A Technical Overview

Disclaimer: This technical guide addresses the biological activity of metabolites derived from the fungal genus Acremonium against plant pathogens. It is important to note that while this document includes information on the acremine family of compounds, specific and in-depth technical data regarding the biological activity of Acremine I against a broad range of plant pathogens is not extensively available in publicly accessible scientific literature. This guide, therefore, provides a broader overview of the antifungal potential of Acremonium metabolites, with a focus on the acremine family where information is available, and highlights the current knowledge gaps.

Introduction

The fungal genus Acremonium is a rich source of structurally diverse secondary metabolites with a wide array of biological activities, including antimicrobial, cytotoxic, and phytotoxic effects.[1][2] These fungi can be found in various environments, including soil and as endophytes within plants.[1] Endophytic Acremonium species, in particular, have garnered interest for their potential role in protecting host plants from pathogens. This guide provides a technical summary of the known biological activities of Acremonium-derived compounds against plant pathogens, with a special focus on the acremine family of meroterpenoids.

The Acremine Family: Discovery and Biological Activity

The acremines are a family of meroterpenoid compounds first isolated from Acremonium byssoides. Among these, acremines A, B, C, D, and G have been reported to exhibit inhibitory activity against Plasmopara viticola, the oomycete responsible for grapevine downy mildew.[3][4] This pathosystem is of significant economic importance in viticulture worldwide.[5]

Broader Antifungal and Phytotoxic Activity of Acremonium Metabolites

Beyond the acremine family, the genus Acremonium produces a plethora of other metabolites with documented activity against plant pathogens. These compounds belong to various chemical classes, including terpenoids, polyketides, alkaloids, and peptides.[1][2][6]

Table 1: Antifungal Activity of Select Acremonium Metabolites Against Plant Pathogens

| Compound/Extract | Source Organism | Target Pathogen(s) | Observed Effect | Reference(s) |

| Acremines A-D, G | Acremonium byssoides | Plasmopara viticola | Inhibition of sporangia germination | [3][4] |

| Culture Filtrates | Acremonium persicinum | Plasmopara viticola | Inhibition of sporangia germination | [7] |

| Culture Filtrates | Acremonium sp. | Helminthosporium carbonum | Inhibition of mycelial growth and spore germination | [8] |

| Endophytic Strains | Acremonium ochraceum, A. strictum | Fusarium oxysporum | Reduction of wilt incidence and severity in tomato and flax | [9] |

| Endophytic Strain Ld-03 | Acremonium sp. | Botrytis cinerea, Fusarium oxysporum | Inhibition of mycelial growth | [9] |

Experimental Protocols

Detailed experimental protocols for testing the bioactivity of this compound are not available. However, a general workflow for the isolation and evaluation of antifungal metabolites from fungi like Acremonium can be outlined.

1. Fungal Culture and Metabolite Extraction:

-

Culture: The Acremonium species of interest is cultured on a suitable solid or in a liquid medium (e.g., Potato Dextrose Agar/Broth) under controlled conditions (temperature, light) to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture filtrate are extracted using organic solvents (e.g., ethyl acetate, methanol) to isolate the crude extract containing the secondary metabolites.

-

Fractionation: The crude extract is then subjected to various chromatographic techniques (e.g., column chromatography, HPLC) to separate and purify individual compounds.

2. In Vitro Antifungal Assays:

-

Mycelial Growth Inhibition Assay:

-

Prepare a series of dilutions of the test compound.

-

Incorporate the different concentrations of the compound into a molten agar medium.

-

Pour the amended agar into Petri dishes.

-

Inoculate the center of each plate with a mycelial plug of the target plant pathogen.

-

Incubate the plates under optimal growth conditions for the pathogen.

-

Measure the radial growth of the fungal colony over time and calculate the percentage of inhibition relative to a control (without the compound).

-

-

Spore Germination Assay:

-

Prepare a spore suspension of the target pathogen in a suitable liquid medium.

-

Add different concentrations of the test compound to the spore suspension.

-

Incubate the suspensions under conditions that promote spore germination.

-

Observe the spores under a microscope and count the number of germinated and non-germinated spores.

-

Calculate the percentage of germination inhibition compared to a control.

-

3. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC):

-

These values are typically determined using broth microdilution methods, where a serial dilution of the compound is prepared in a liquid medium in a 96-well plate and inoculated with the pathogen. The MIC is the lowest concentration that inhibits visible growth, and the MFC is the lowest concentration that results in fungal death.

Visualization of Experimental Workflow and Potential Signaling Pathways

Caption: Generalized workflow for the isolation and antifungal screening of metabolites from Acremonium species.

Information on the specific signaling pathways affected by this compound in plant pathogens is not available. The following diagram illustrates a generalized and hypothetical mechanism of action for a fungal-derived antifungal compound.

Caption: A hypothetical model of the potential antifungal mechanisms of action of a natural product like this compound.

Conclusion

The genus Acremonium represents a promising source of novel antifungal compounds that could be developed into new bio-pesticides for the management of plant diseases. The acremine family of metabolites, with their demonstrated activity against the significant grapevine pathogen Plasmopara viticola, warrants further investigation. However, a significant knowledge gap exists concerning the specific biological activities, mechanisms of action, and potential applications of individual compounds like this compound against a broader spectrum of plant pathogens. Future research should focus on the purification and detailed biological characterization of these and other Acremonium-derived metabolites to fully elucidate their potential in sustainable agriculture.

References

- 1. Secondary Metabolites from Acremonium Fungi: Diverse Structures and Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Plasmopara viticola the Causal Agent of Downy Mildew of Grapevine: From Its Taxonomy to Disease Management [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Purification of Acremine I from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of Acremine I, a meroterpenoid with potential biological activity, from fungal cultures of Acremonium byssoides. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the isolation and purification of this natural product.

Introduction

This compound belongs to a class of meroterpenoids known as acremines, which have been isolated from fungi of the genus Acremonium. These compounds have garnered interest due to their potential nematicidal and other biological activities. The successful purification of this compound is a critical step for further structural elucidation, biological screening, and development of potential therapeutic agents. This document outlines the key steps, from fungal culture to the isolation of pure this compound.

Data Presentation

The following table summarizes the quantitative data for the purification of this compound and related compounds from a culture of Acremonium byssoides.

| Compound | Yield (mg) from 150L Culture |

| Acremine H | 150 |

| This compound | 20 |

| Acremine J | 12 |

| Acremine K | 8 |

| Acremine L | 10 |

| Acremine M | 7 |

| Acremine N | 5 |

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the purification of this compound.

1. Fungal Culture and Fermentation

-

Organism: Acremonium byssoides

-

Culture Medium: Malt extract-peptone-glucose agar.

-

Fermentation:

-

Inoculate 150 L of liquid fermentation medium with a seed culture of Acremonium byssoides.

-

Incubate the culture under appropriate conditions of temperature, aeration, and agitation to promote fungal growth and secondary metabolite production. Note: Optimal fermentation parameters may need to be determined empirically for the specific strain and equipment used.

-

2. Extraction of Crude Metabolites

-

After the fermentation period (typically several days to weeks), harvest the entire culture broth.

-

Separate the mycelium from the culture filtrate by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Extract the mycelium separately with methanol (MeOH). Evaporate the methanol and then partition the residue between ethyl acetate and water.

-

Combine the ethyl acetate extracts from both the filtrate and the mycelium.

3. Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving several chromatographic techniques.

-

Step 3.1: Silica Gel Column Chromatography (Initial Fractionation)

-

Adsorb the combined crude extract (approximately 50 g) onto silica gel.

-

Pack a silica gel column (e.g., 10 x 60 cm) with an appropriate solvent system.

-

Load the adsorbed extract onto the column.

-

Elute the column with a stepwise gradient of increasing polarity. A typical gradient would be n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally pure ethyl acetate.

-

Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

-

Combine fractions containing compounds with similar TLC profiles. The fractions containing Acremines are typically eluted with n-hexane/ethyl acetate mixtures.

-

-

Step 3.2: Sephadex LH-20 Column Chromatography (Size Exclusion)

-

Take the combined fractions from the silica gel column that show the presence of Acremines.

-

Dissolve the residue in a small volume of a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol).

-

Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute with the same solvent system. This step helps to separate compounds based on their molecular size and removes polymeric material.

-

Collect fractions and analyze by TLC to identify those containing the target compounds.

-

-

Step 3.3: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

The final purification of this compound is achieved using preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water is a common mobile phase. The exact gradient profile will need to be optimized. For example, a linear gradient from 30% to 70% ACN over 30 minutes.

-

Detection: UV detection at a wavelength where the Acremines show absorbance (e.g., 254 nm).

-

Inject the enriched fraction containing this compound onto the HPLC column.

-

Collect the peak corresponding to this compound based on its retention time.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Caption: Workflow for this compound Purification.

Preparation of Acremine I Analytical Standards: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acremine I is a fungal metabolite first identified from the genus Acremonium. It possesses a molecular formula of C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol .[1] Preliminary studies have indicated its potential as an anti-oomycete agent, demonstrating inhibitory effects on the germination of Plasmopara viticola sporangia.[1] The development of a reliable analytical standard for this compound is crucial for further research into its bioactivity, mechanism of action, and potential therapeutic applications. This document provides a comprehensive guide to the preparation of this compound analytical standards, including protocols for its isolation, purification, and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₅ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| IUPAC Name | (1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one | [1] |

| CAS Number | 1110661-29-4 | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The preparation of this compound analytical standards involves a multi-step process encompassing fungal fermentation, extraction of the secondary metabolite, and subsequent purification and characterization. The following protocols are based on established methodologies for the isolation of secondary metabolites from Acremonium species.

Fungal Strain and Fermentation

Acremonium persicinum has been identified as a producer of related acremine compounds and serves as a promising candidate for the isolation of this compound.[2]

Protocol:

-

Strain Cultivation: Obtain a pure culture of Acremonium persicinum.

-

Seed Culture: Inoculate a suitable seed medium (e.g., Potato Dextrose Broth) with the fungal culture and incubate at 25-28°C with shaking for 2-3 days.

-

Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., a nutrient-rich broth supplemented with glucose and yeast extract) and continue fermentation for 7-14 days under the same conditions.

Extraction of this compound

Protocol:

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Mycelial Extraction: Extract the mycelium with an organic solvent such as ethyl acetate or methanol.

-

Broth Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is recommended for the purification of this compound from the crude extract.

Protocol:

-

Silica Gel Chromatography:

-

Apply the crude extract to a silica gel column.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate or dichloromethane-methanol solvent system.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the this compound-containing fractions from the silica gel column and concentrate.

-

Further purify the concentrated fraction using a reversed-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase, such as a gradient of acetonitrile and water, for optimal separation.

-

Collect the peak corresponding to this compound.

-

Characterization and Quality Control of the Analytical Standard

The identity and purity of the isolated this compound must be rigorously confirmed to qualify it as an analytical standard.

Protocol:

-

Mass Spectrometry (MS):

-

Determine the exact mass of the purified compound using high-resolution mass spectrometry (HRMS) to confirm the molecular formula.

-

Obtain fragmentation data using tandem mass spectrometry (MS/MS) to aid in structural elucidation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

-

Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete structural assignment.

-

-

Purity Assessment by HPLC:

-

Develop and validate an HPLC method to determine the purity of the this compound standard.

-

The purity should typically be ≥95% for use as an analytical standard.

-

Data Presentation

The following table summarizes the expected analytical data for a prepared this compound analytical standard.

| Analytical Technique | Expected Results |

| HRMS | [M+H]⁺ or [M+Na]⁺ corresponding to the exact mass of C₁₂H₁₆O₅. |

| ¹H NMR | Chemical shifts and coupling constants consistent with the structure of this compound. |

| ¹³C NMR | Twelve distinct carbon signals corresponding to the structure of this compound. |

| HPLC Purity | ≥95% peak area. |

Visualizations

Experimental Workflow for this compound Standard Preparation

Caption: Workflow for the preparation of this compound analytical standards.

Hypothesized Signaling Pathway for Anti-Oomycete Activity

Given that this compound inhibits sporangia germination, a potential mechanism of action could involve interference with essential cellular processes. The following diagram illustrates a hypothetical signaling pathway.

Caption: Hypothesized signaling pathway for this compound's anti-oomycete activity.

References

Application Notes and Protocols for HPLC Quantification of Acremine I in Acremonium byssoides Broth

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Acremine I, a meroterpenoid secondary metabolite produced by the fungus Acremonium byssoides, in fermentation broth. The protocol outlines the sample preparation, High-Performance Liquid Chromatography (HPLC) conditions, and method validation parameters. This application note is intended to serve as a comprehensive guide for researchers involved in natural product discovery, fermentation process optimization, and quality control of fungal-derived bioactive compounds.

Introduction

Acremonium byssoides is a fungal species known to produce a variety of bioactive secondary metabolites, including the Acremine family of compounds.[1] Acremines are meroterpenoids characterized by a substituted cyclohexene or aromatic core.[2] this compound, a member of this family, has garnered interest for its potential biological activities. Accurate and reliable quantification of this compound in fermentation broths is crucial for optimizing its production, facilitating downstream processing, and enabling further pharmacological studies. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

Culture of Acremonium byssoides

Acremonium byssoides can be cultured in a suitable liquid medium to promote the production of this compound.

-

Media: Malt extract-peptone-glucose broth (MPGB) is a commonly used medium.

-

Culture Conditions: The fungus is typically grown at 24-28°C for 14-21 days with shaking (150 rpm) to ensure adequate aeration.

Sample Preparation: Extraction of this compound

This compound is extracted from the fermentation broth using a liquid-liquid extraction procedure.

-

Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

To 100 mL of the cell-free supernatant, add an equal volume of ethyl acetate.

-

Mix vigorously for 15 minutes using a separatory funnel.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with another 100 mL of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure at 40°C.

-

Reconstitute the dried extract in 1 mL of methanol (HPLC grade) and filter through a 0.22 µm syringe filter prior to HPLC analysis.

Experimental Workflow for this compound Quantification

Figure 1: Experimental workflow from fungal culture to HPLC quantification of this compound.

HPLC Instrumentation and Conditions

The analysis is performed using a standard HPLC system with UV detection.

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

-

Gradient Program:

-

0-5 min: 30% A

-

5-20 min: 30% to 80% A

-

20-25 min: 80% A

-

25-26 min: 80% to 30% A

-

26-30 min: 30% A (re-equilibration)

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Based on the conjugated enone chromophore in the Acremine structure, a wavelength of 235 nm is proposed for optimal detection.

-

Injection Volume: 10 µL

Method Validation

The developed HPLC method should be validated according to international guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure the HPLC system is operating correctly.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Retention Time | < 1.0% |

| RSD of Peak Area | < 2.0% |

Linearity and Range

The linearity of the method is determined by analyzing a series of standard solutions of this compound at different concentrations.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Regression Equation | y = mx + c |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ are determined based on the signal-to-noise ratio.

| Parameter | Result |

| Limit of Detection (LOD) | 0.3 µg/mL (S/N ratio ≈ 3:1) |

| Limit of Quantification (LOQ) | 1.0 µg/mL (S/N ratio ≈ 10:1) |

Accuracy (Recovery)

The accuracy of the method is assessed by spiking a blank broth matrix with known concentrations of this compound and calculating the percentage recovery.

| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |

| 5 | 98.5 | 1.8 |

| 25 | 101.2 | 1.5 |

| 75 | 99.8 | 1.2 |

Precision